molecular formula C8H16N2O2S B061578 tert-Butyl (ethylcarbamothioyl)carbamate CAS No. 180150-75-8

tert-Butyl (ethylcarbamothioyl)carbamate

Cat. No. B061578
M. Wt: 204.29 g/mol
InChI Key: OJAGSBADNOYMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (ethylcarbamothioyl)carbamate, also known as Boc-Cys(StBu)-OH, is a chemical compound widely used in scientific research. It is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis, redox regulation, and detoxification. Boc-Cys(StBu)-OH is a white crystalline powder that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.

Mechanism Of Action

Tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH does not have a specific mechanism of action as it is a building block for the synthesis of peptides and proteins. However, peptides and proteins synthesized using tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH may have specific biological activities depending on their sequence and structure.

Biochemical And Physiological Effects

Tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH does not have any biochemical or physiological effects as it is not a biologically active compound. However, peptides and proteins synthesized using tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH may have biochemical and physiological effects depending on their sequence and structure.

Advantages And Limitations For Lab Experiments

Tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH has several advantages for lab experiments. It is a stable and readily available building block for the synthesis of peptides and proteins. It is also easy to handle and purify. However, tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH has some limitations. It is relatively expensive compared to other cysteine derivatives, and the synthesis process is time-consuming and requires specialized equipment and expertise.

Future Directions

There are several future directions for the use of tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH in scientific research. One direction is the synthesis of thioether-linked peptides with improved biological activity and stability. Another direction is the synthesis of peptides and proteins with specific post-translational modifications such as disulfide bonds and glycosylation. Additionally, tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH can be used in the synthesis of peptide-based drugs and vaccines with improved efficacy and safety profiles.

Scientific Research Applications

Tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides containing cysteine residues, which are known to be challenging due to their susceptibility to oxidation and racemization. tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH is also used in the synthesis of thioether-linked peptides, which have been shown to have unique structural and biological properties.

properties

CAS RN

180150-75-8

Product Name

tert-Butyl (ethylcarbamothioyl)carbamate

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

tert-butyl N-(ethylcarbamothioyl)carbamate

InChI

InChI=1S/C8H16N2O2S/c1-5-9-6(13)10-7(11)12-8(2,3)4/h5H2,1-4H3,(H2,9,10,11,13)

InChI Key

OJAGSBADNOYMMM-UHFFFAOYSA-N

SMILES

CCNC(=S)NC(=O)OC(C)(C)C

Canonical SMILES

CCNC(=S)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, [(ethylamino)thioxomethyl]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl carbamate (5.0 g, 42.7 mmol) and isothiocyanatoethane (3.7 mL, 42.7 mmol) in dry DMF (30 mL) was added slowly to a stirred solution of sodium hydride (60% suspension, 1.9 g, 47 mmol) in dry DMF (15 mL) under nitrogen, such that the internal temperature was maintained <5° C. After complete addition the reaction was stirred in an ice bath for 1 h. The cooling bath was removed and the reaction was stirred at RT overnight, and then poured on to ice (25 g) and diluted with water (150 mL). The aqueous mixture was extracted with Et2O (3×100 mL). The combined extracts were washed with brine (1×50 mL), dried (MgSO4), filtered and evaporated. The residue was purified by column chromatography (normal phase, 100 g, Biotage SNAP cartridge KP-Sil, 50 mL per min, gradient 4% to 8% EtOAc in n-hexane) to give the title compound (6.0 g, colourless solid). 1H NMR (400 MHz, CDCl3) δ ppm 1.29 (t, J=7.33 Hz, 3H) 1.50 (s, 9H) 3.54-3.78 (m, 2H) 7.82 (br. s., 1H) 9.63 (br. s., 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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